

# Technical Whitepaper: Physicochemical Profiling of 2-Methoxycyclohexan-1-ol[1]

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## Compound of Interest

Compound Name:	2-Methoxycyclohexan-1-ol
CAS No.:	7429-41-6
Cat. No.:	B6278834

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## Executive Summary

**2-Methoxycyclohexan-1-ol** (CAS: 2979-24-0 for mixture; 7429-40-5 for trans-isomer) represents a critical class of amphiphilic glycol ethers.[1] Characterized by a cyclohexane backbone substituted vicinally with a hydroxyl and a methoxy group, this molecule exhibits unique solvation properties driven by its conformational flexibility and intramolecular hydrogen bonding capacity.[1]

This guide provides an exhaustive technical analysis of **2-Methoxycyclohexan-1-ol**, moving beyond basic datasheet parameters to explore the stereochemical drivers of its reactivity, its synthesis via epoxide ring-opening, and its practical applications in high-value chemical processing.[1]

## Molecular Architecture & Stereochemistry[1]

The physicochemical behavior of **2-Methoxycyclohexan-1-ol** is dictated by its stereochemistry. Unlike aliphatic glycol ethers, the cyclohexane ring imposes rigid conformational constraints that influence volatility, density, and solubility.[1]

## Stereoselective Synthesis (The "Anti" Rule)

The primary synthetic route involves the nucleophilic ring-opening of cyclohexene oxide (1,2-epoxycyclohexane) with methanol.<sup>[1]</sup> This reaction proceeds via an SN2-like mechanism (under basic conditions) or an activated borderline SN2/SN1 mechanism (under acidic conditions).<sup>[1]</sup>

- Mechanistic Insight: The nucleophile (methanol) attacks the epoxide carbon from the side opposite the oxygen bridge ("backside attack").
- Result: This stereospecific anti-addition yields the trans-**2-methoxycyclohexan-1-ol** almost exclusively.<sup>[1]</sup> The cis isomer is thermodynamically less accessible via this route and typically requires alternative synthetic strategies (e.g., hydrogenation of aromatic precursors like guaiacol).

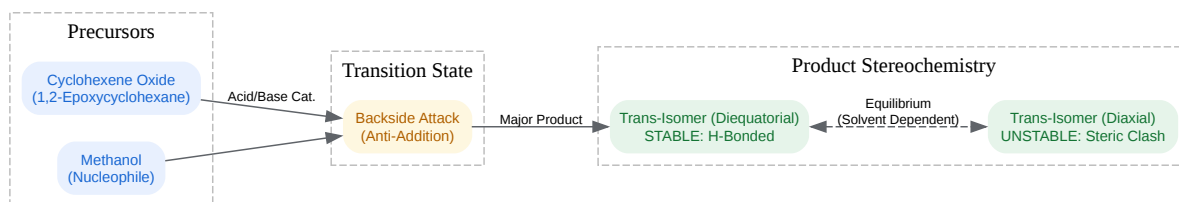
## Conformational Analysis & Hydrogen Bonding

The trans-isomer exists in equilibrium between two chair conformations:

- Diequatorial (ee): Both -OH and -OCH<sub>3</sub> groups are in equatorial positions.<sup>[1]</sup>
- Diaxial (aa): Both groups are in axial positions.<sup>[1]</sup>

Critical Insight: While steric bulk usually favors the equatorial position, the diequatorial conformer is further stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen. This 5-membered "gauche" interaction (dihedral angle ~60°) significantly lowers the polarity of the molecule relative to its theoretical non-bonded state, enhancing its solubility in non-polar organic solvents.<sup>[1]</sup>

## Visualization: Synthesis & Conformational Equilibrium



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Figure 1: Reaction pathway for the synthesis of trans-**2-methoxycyclohexan-1-ol** via epoxide ring opening, highlighting the conformational equilibrium of the product.

## Physicochemical Profiling

The following data aggregates experimental values and high-confidence predictive models. Note that commercial samples are often supplied as a mixture of isomers, though the trans form predominates in synthetic grades.<sup>[1]</sup>

### Key Physical Constants

Property	Value	Condition/Note	Source
CAS Number	2979-24-0	Mixture/General	[PubChem, 2025]
CAS Number	7429-40-5	Trans-isomer	[PubChem, 2025]
Molecular Weight	130.18 g/mol	-	Calculated
Boiling Point	185 °C	@ 760 mmHg	[GuideChem, 2025]
Density	0.99 g/mL	@ 25 °C	[ChemSrc, 2025]
Refractive Index	1.460		[Sigma-Aldrich Lit.]
Flash Point	~76 °C	Closed Cup (Predicted)	[ChemSrc, 2025]
Appearance	Colorless Liquid	Viscous, mild odor	Experimental

## Solvation & Thermodynamics

Parameter	Value	Interpretation
LogP (Octanol/Water)	0.7 – 0.9	Moderately lipophilic; crosses cell membranes efficiently.[1]
Water Solubility	~7.8 g/L (0.06 M)	"Slightly Soluble." [1] The hydrophobic cyclohexane ring limits aqueous solubility despite the -OH group.[1]
H-Bond Donors	1	Hydroxyl group (-OH).[1]
H-Bond Acceptors	2	Ether oxygen (-O-) and Hydroxyl oxygen (-OH).[1]
Vapor Pressure	~0.1 mmHg	@ 25 °C (Low volatility).[1]

## Experimental Workflow: Purification & Characterization

For researchers isolating this compound from a reaction mixture (e.g., lignin depolymerization or epoxide opening), the following protocol ensures high purity.

### Purification Protocol

- Quench: Neutralize the reaction mixture (if acid/base catalyzed) to pH 7.
- Extraction: Use Ethyl Acetate or Dichloromethane for extraction.[1] The compound partitions into the organic phase (LogP ~0.9).
- Wash: Wash with brine to remove unreacted methanol and water-soluble impurities.[1]
- Drying: Dry organic layer over anhydrous .
- Distillation: Perform vacuum distillation.

- Target: Collect fraction boiling at ~85-90 °C at 15 mmHg (estimated based on nomograph for BP 185°C @ atm).
- Note: Avoid excessive heat to prevent dehydration to cyclohexene derivatives.[1]

## Spectroscopic Identification[1]

- IR Spectroscopy: Look for a broad O-H stretch at 3400-3500  $\text{cm}^{-1}$ . [1] In dilute non-polar solvents, the intramolecular H-bonded -OH may appear sharper and shifted to lower wavenumbers (~3550  $\text{cm}^{-1}$ ) compared to the free -OH. [1]
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - 3.35 ppm (s, 3H,  $-\text{OCH}_3$ ). [1]
  - 3.0-3.4 ppm (m, 2H, methine protons at C1 and C2). [1]
  - 1.0-2.1 ppm (m, 8H, cyclohexane ring protons). [1]
  - Stereochemical Marker: The coupling constant ( ) between H1 and H2 helps distinguish isomers. [1] For the trans-diequatorial isomer, is typically 8-10 Hz (axial-axial coupling), whereas for cis-axial/equatorial, is smaller (2-5 Hz). [1]

## Safety & Handling

- GHS Classification:
  - Skin Irritation (Category 2): Causes skin irritation. [1]
  - Eye Irritation (Category 2A): Causes serious eye irritation. [1]
  - Flammable Liquid (Category 4): Combustible liquid. [1][2]
- Handling: Use in a fume hood. [1] Wear nitrile gloves and safety goggles. [1]

- Storage: Store in a cool, dry place away from strong oxidizing agents. Hygroscopic tendencies may require storage under nitrogen for analytical standards.[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102911, 2-Methoxycyclohexanol. Retrieved from [[Link](#)]
- ChemSrc. 2-Methoxycyclohexanol (CAS 2979-24-0) MSDS and Density. Retrieved from [[Link](#)]
- Liu, L., et al. (2023). Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite. Industrial & Engineering Chemistry Research. Retrieved from [[Link](#)]

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## Sources

- 1. Cyclohexanol, 2-methoxy- | C7H14O2 | CID 102911 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. rel-(1R,2R)-2-Methoxycyclohexanol | C7H14O2 | CID 11051680 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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